molecular formula C15H23N3O2 B2596242 tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate CAS No. 1909309-49-4

tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate

Cat. No.: B2596242
CAS No.: 1909309-49-4
M. Wt: 277.368
InChI Key: YDHBTDPBBKCQTG-UHFFFAOYSA-N
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Description

tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as an aminopyrrole, with a diketone or a similar compound. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.

    Spirocyclization: The next step involves the formation of the spirocyclic structure. This can be achieved through an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved through the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce azide or cyano groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaN3 in DMF, KCN in DMSO.

Major Products

    Oxidation: Formation of ketones, carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, nitriles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic framework is known to enhance the stability and bioavailability of drug candidates, making it an attractive scaffold for the development of new therapeutics.

Medicine

In medicinal chemistry, tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is explored for its potential as an anti-cancer agent. Preliminary studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts rigidity and stability, making it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3’,4’-dihydro-2’H-spiro[pyrrolidine-3,1’-pyrrolo[1,2-a]pyrazine]-1-carboxylate
  • 2’-[(tert-butoxy)carbonyl]-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid

Uniqueness

tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

tert-butyl N-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBTDPBBKCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C3=CC=CN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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